3-[4-(2-Methylpropyl)phenyl]propanal
Description
3-[4-(2-Methylpropyl)phenyl]propanal (CAS: 40764-03-2) is an aromatic aldehyde with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol. Key physical properties include:
- Density: 0.941 g/cm³
- Boiling point: 273.27°C at 760 mmHg
- Flash point: 122.91°C
- Solubility: Not explicitly reported, but aldehydes of similar structure are typically soluble in organic solvents like ethanol or ether .
The compound is synthesized via the functionalization of isobutyl styrene, though current methods yield only 11% efficiency . Its aldehyde group makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Properties
CAS No. |
40764-03-2 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]propanal |
InChI |
InChI=1S/C13H18O/c1-11(2)10-13-7-5-12(6-8-13)4-3-9-14/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
NSBVUMUHYMLXLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 2-[4-(2-Methylpropyl)phenyl]propanoate
- Molecular formula : C₁₆H₂₂O₂
- Key differences : Replaces the aldehyde (-CHO) with an ester (-COOEt).
- Reactivity : Esters are less reactive toward nucleophiles but offer stability under acidic/basic conditions.
- Applications : Used as intermediates in drug synthesis (e.g., ibuprofen derivatives) .
[4-(2-Methylpropyl)phenyl]methanesulfonyl Chloride
- Molecular formula : C₁₂H₁₅ClO₂S
- Key differences : Contains a sulfonyl chloride (-SO₂Cl) group.
- Reactivity : Highly reactive in nucleophilic substitutions; used to introduce sulfonate groups.
- Applications : Precursor for surfactants or bioactive molecules .
Fenpropimorph
Physical and Chemical Properties Comparison
| Property | 3-[4-(2-Methylpropyl)phenyl]propanal | Ethyl 2-[4-(2-Methylpropyl)phenyl]propanoate | Fenpropimorph |
|---|---|---|---|
| Molecular weight | 190.28 g/mol | 246.34 g/mol | 301.47 g/mol |
| Boiling point | 273.27°C | Not reported | Decomposes before boiling |
| Reactivity | High (aldehyde) | Moderate (ester) | Low (tertiary amine) |
| Applications | Synthetic intermediate | Pharmaceutical precursor | Agricultural fungicide |
Notes:
Q & A
Basic: What are the common synthetic routes for 3-[4-(2-Methylpropyl)phenyl]propanal, and how do their yields compare?
Methodological Answer:
The primary synthesis routes involve functionalizing isobutyl-substituted aromatic precursors. For example:
- Hydroformylation of isobutylstyrene yields this compound but with low efficiency (~11%) due to competing side reactions and regioselectivity challenges .
- Oxidation of 2-(4-isobutylphenyl)-1-propanol (a positional isomer derivative) achieves higher yields (~93%) but requires precise control of oxidizing agents (e.g., pyridinium chlorochromate) to avoid over-oxidation .
Key Considerations:
- Positional isomerism (e.g., 2- vs. 3-substituted propanal) must be confirmed via NMR or X-ray crystallography.
- Catalytic systems (e.g., Rh or Co catalysts for hydroformylation) can influence regioselectivity and yield .
Advanced: How can researchers address low yields in the hydroformylation of isobutylstyrene to synthesize this compound?
Methodological Answer:
- Catalyst Optimization: Use Rh-based catalysts with chiral ligands to enhance regioselectivity toward the aldehyde group. Biphasic systems (e.g., water-organic solvents) may reduce side reactions .
- Reaction Engineering: High-pressure FTIR or inline NMR can monitor intermediate formation and adjust CO/H₂ ratios dynamically.
- Alternative Routes: Explore cross-coupling strategies (e.g., Suzuki-Miyaura) with boronic acid derivatives (e.g., 4-isobutylphenylboronic acid) to construct the aromatic core before introducing the propanal moiety .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺ at m/z 205.16) and fragmentation patterns.
- IR Spectroscopy: Detect aldehyde C=O stretching (~1720 cm⁻¹) and aromatic C-H bending modes .
Advanced: What strategies resolve contradictions in NMR data between predicted and observed spectra for this compound?
Methodological Answer:
- Isotopic Labeling: Introduce ¹³C or ²H labels at the aldehyde position to track signal splitting and confirm assignments.
- Dynamic NMR Studies: Investigate rotational barriers in the isobutyl group, which may cause signal broadening at room temperature.
- Computational Validation: Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., with Gaussian or ORCA software) and compare with experimental data .
Advanced: How can computational chemistry predict the biological activity of this compound compared to structural analogs like ibuprofen?
Methodological Answer:
- Molecular Docking: Model interactions with cyclooxygenase (COX) enzymes using AutoDock Vina. Compare binding affinities of the propanal derivative with ibuprofen’s carboxylate group .
- QSAR Modeling: Train models on datasets of anti-inflammatory aldehydes to predict IC₅₀ values. Include descriptors like logP, polar surface area, and H-bond acceptor counts.
- Metabolic Pathway Analysis: Use tools like MetaCore to assess potential toxicity from aldehyde dehydrogenase-mediated oxidation .
Basic: What are the primary research applications of this compound in fragrance or agrochemical industries?
Methodological Answer:
- Fragrance Chemistry: The compound’s aldehyde group contributes to green, citrus-like notes. Safety evaluations follow RIFM criteria, including dermal sensitization assays (e.g., LLNA) and metabolic stability studies .
- Agrochemical Intermediates: It may serve as a precursor for pesticides (e.g., fenpropimorph analogs) via reductive amination or condensation reactions .
Advanced: What methodological considerations are crucial for assessing dermal sensitization potential in fragrance applications?
Methodological Answer:
- In Chemico Assays: Use the Direct Peptide Reactivity Assay (DPRA) to quantify cysteine/proline reactivity, predicting electrophilic potential .
- In Vitro Models: Keratinocyte (HaCaT) cytokine profiling (e.g., IL-18 release) identifies pro-inflammatory responses.
- Structural Alerts: Compare with known sensitizers (e.g., cinnamaldehyde) using tools like DEREK Nexus to flag structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
